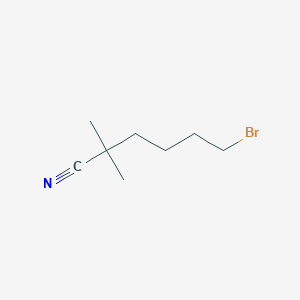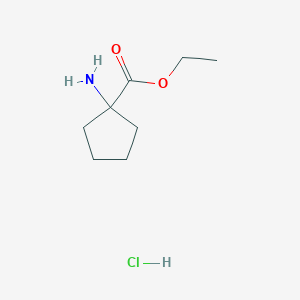
Tetraphenylphosphonium iodide
Vue d'ensemble
Description
Tetraphenylphosphonium iodide is a chemical compound with the CAS Number: 2065-67-0 . It has a molecular weight of 466.3 .
Synthesis Analysis
Tetraphenylphosphonium iodide can be synthesized through various methods. For instance, sodium tungstate reacted with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid to afford two new phosphonium hexatungstate compounds .Molecular Structure Analysis
The molecular formula of Tetraphenylphosphonium iodide is C24H20IP . The InChI code is 1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 . The Canonical SMILES string is C1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4.[I-] .Chemical Reactions Analysis
Tetraphenylphosphonium iodide can participate in various chemical reactions. For example, it has been used in nucleophilic arylation with tetraarylphosphonium salts .Physical And Chemical Properties Analysis
Tetraphenylphosphonium iodide has a molecular weight of 466.3 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 4 . The exact mass is 466.03474 g/mol . It has a complexity of 301 .Applications De Recherche Scientifique
Synthesis of Phosphonium Salts
Tetraphenylphosphonium iodide is used in the synthesis of phosphonium salts . The compound is synthesized by the reaction of an equimolar quantity of a solution of phenyl iodide and triphenyl phosphine in toluene . This method is convenient for the synthesis of many phosphonium salts .
Corrosion Inhibition
Tetraphenylphosphonium iodide has been studied for its inhibitive effect against carbon steel corrosion in aerated 1 M HCl solutions . It acts as an anodic type inhibitor with a predominant effect on the anodic dissolution of iron .
Charge Transfer Process Control
Analysis of polarization curves indicates that the charge transfer process mainly controls carbon steel corrosion in HCl solution without and with phosphonuim salt . Tetraphenylphosphonium iodide plays a significant role in this process .
Comparative Electrochemical Studies
Tetraphenylphosphonium iodide has been used in comparative electrochemical studies with other phosphonium salts . The efficiency of the inhibitors follows the order: tetraphenyl phosphonum iodide > (chloromethyl) triphenyl phosphonium chloride (CTP) > tetraphenyl phosphonum chloride (TP) > triphenyl phosphine oxide (TPO) > triphenyl (phenylmethyl) phosphonium chloride (TPM) .
Solar Cell Materials
Tetraphenylphosphonium iodide has been mentioned in the context of solar cell materials . However, the exact application in this field requires further exploration.
Chemical Synthesis
Tetraphenylphosphonium iodide is used in various areas of chemical synthesis . Its exact applications in this field are vast and diverse, spanning from life science to material science .
Safety and Hazards
Orientations Futures
Tetraphenylphosphonium iodide has been used to develop a unique crystallization-induced bright phosphorescence and a novel time-gated detection method for iodide ions . This specific iodide-triggered bright organic phosphorescence enables the development of a novel time-gated detection method for iodide ions in the luminescence turn-on manner and further offers an opportunity to establish a facile test strip for the visual detection of iodide ions based on solid-state phosphorescence on a solid substrate . This illustrates the versatile and broad application prospects of highly efficient organic ionic crystals in various areas .
Mécanisme D'action
Target of Action
Tetraphenylphosphonium iodide is primarily used as an organic synthesis reagent . It is often used in phosphorization reactions, where it can introduce phosphorus atoms or phosphorus groups .
Mode of Action
The mode of action of Tetraphenylphosphonium iodide is largely based on its role as a reagent in organic synthesis. It interacts with its targets by introducing phosphorus atoms or phosphorus groups, thereby altering the chemical structure of the target .
Biochemical Pathways
The biochemical pathways affected by Tetraphenylphosphonium iodide are dependent on the specific reactions it is used in. As a reagent in phosphorization reactions, it can affect pathways where the introduction of phosphorus atoms or groups results in significant downstream effects .
Pharmacokinetics
As a reagent used in laboratory settings, it is typically handled with care to avoid direct contact or inhalation .
Result of Action
The molecular and cellular effects of Tetraphenylphosphonium iodide’s action are dependent on the specific reactions it is used in. By introducing phosphorus atoms or groups, it can significantly alter the chemical structure of a target molecule .
Action Environment
The action, efficacy, and stability of Tetraphenylphosphonium iodide can be influenced by environmental factors. For instance, it is a light-sensitive compound and should be stored below +30°C . It is also important to note that Tetraphenylphosphonium iodide is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
Propriétés
IUPAC Name |
tetraphenylphosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFPPQGZJFTXDR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942851 | |
| Record name | Tetraphenylphosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylphosphonium iodide | |
CAS RN |
2065-67-0 | |
| Record name | Tetraphenylphosphonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenylphosphonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenylphosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenylphosphonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















